

Fmoc-1-pyrrolidine-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-1-pyrrolidine-3-carboxylic acid**

Cat. No.: **B1309130**

[Get Quote](#)

An In-depth Technical Guide to the Core Chemical Properties of **Fmoc-1-pyrrolidine-3-carboxylic Acid**

Introduction

Fmoc-1-pyrrolidine-3-carboxylic acid is a proline analogue that serves as a valuable chiral building block in organic synthesis, particularly in the field of peptide chemistry.^[1] The pyrrolidine ring is a common structural motif in many biologically active compounds, providing a rigid scaffold for exploring three-dimensional chemical space.^[1] The molecule incorporates the Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the pyrrolidine nitrogen. This group is fundamental to modern Solid-Phase Peptide Synthesis (SPPS), prized for its stability under various reaction conditions and its facile removal under mild basic conditions, which is a cornerstone of orthogonal synthesis strategies.^{[1][2][3]} This document provides a comprehensive overview of its chemical properties, experimental protocols for its use, and logical workflows relevant to researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Fmoc-1-pyrrolidine-3-carboxylic acid is a white to off-white solid at room temperature. Its properties can vary slightly depending on the specific stereoisomer. The most common isomer is the (S)-enantiomer, often referred to as Fmoc-L-beta-Proline.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below. Data has been aggregated from various chemical suppliers and databases.

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₉ NO ₄	[4] [5] [6] [7] [8]
Molecular Weight	337.37 g/mol	[5] [6] [7]
Exact Mass	337.13140809 Da	[4]
CAS Number	885951-89-3 (racemic/unspecified) 193693- 66-2 ((3S)-isomer) 193693-65- 1 ((R)-isomer)	[4] [5] [6] [8] [9]
Purity (Typical)	≥95%	[5] [8]
Topological Polar Surface Area (TPSA)	66.8 Å ²	[4] [5]
XLogP3 (Computed)	2.9 - 3.34	[4] [5]
Hydrogen Bond Donors	1	[4] [5]
Hydrogen Bond Acceptors	3 - 4	[4] [5]
Rotatable Bonds	3	[4] [5]
Storage Conditions	Room Temperature; protect from light and moisture.	[5] [10]

Molecular Structure

The structure consists of a central pyrrolidine ring with a carboxylic acid group at the 3-position and the Fmoc protecting group attached to the nitrogen atom.

Caption: Chemical structure of **Fmoc-1-pyrrolidine-3-carboxylic acid**.

Experimental Protocols

The primary application of **Fmoc-1-pyrrolidine-3-carboxylic acid** is in Solid-Phase Peptide Synthesis (SPPS). Below are detailed methodologies for its incorporation into a growing peptide chain.

Resin Preparation and Swelling

- Objective: To prepare the solid support for synthesis.
- Methodology:
 - Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide, 2-chlorotriyl resin for a C-terminal carboxylic acid).[\[11\]](#)
 - Place the resin (e.g., 0.1 mmol scale) into a reaction vessel.
 - Wash the resin with N,N-dimethylformamide (DMF) three times.
 - Swell the resin in DMF for at least 30-60 minutes at room temperature to ensure accessibility of reactive sites.[\[11\]](#)

Fmoc Group Deprotection

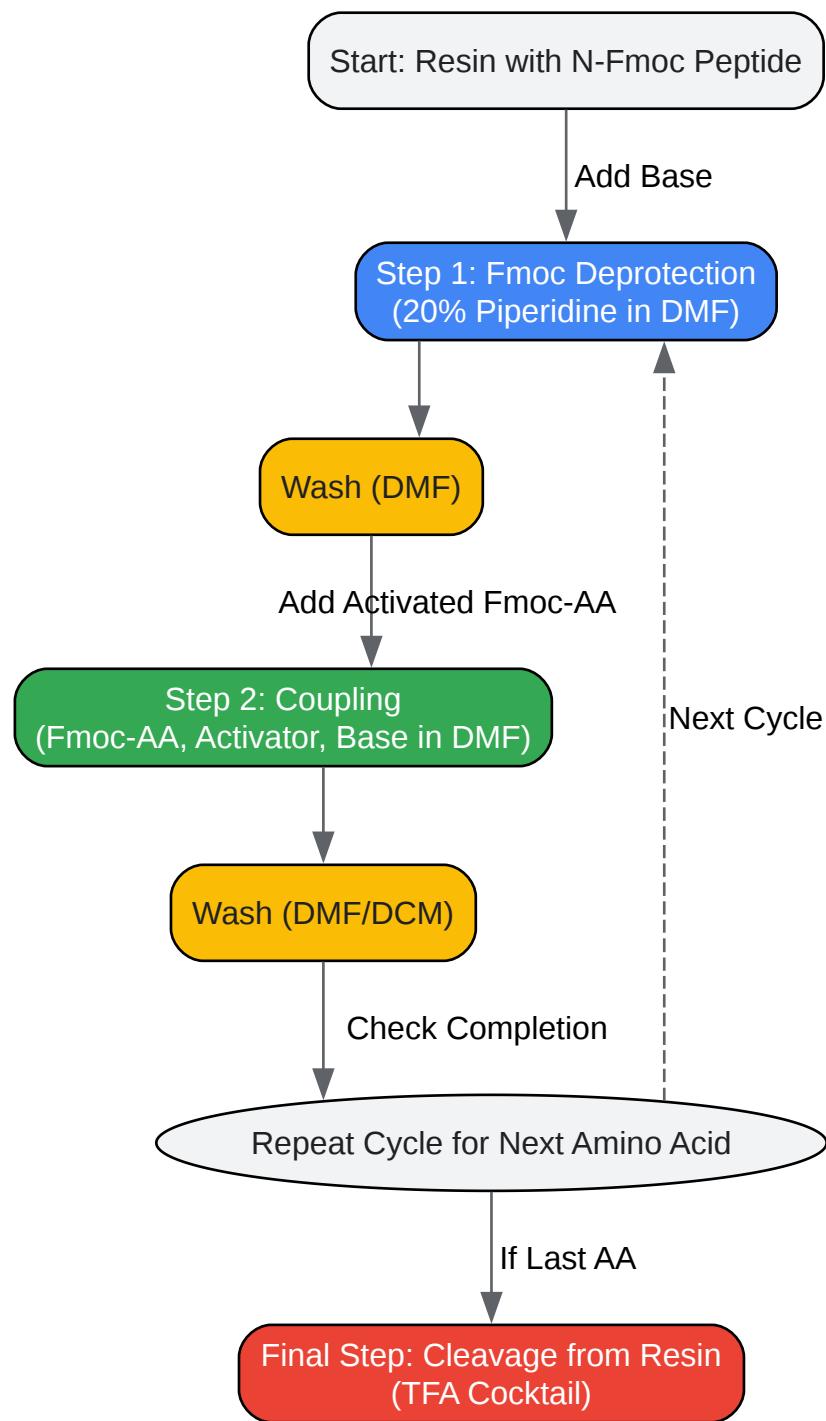
- Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling step.
- Methodology:
 - Drain the swelling solvent from the resin.
 - Add a solution of 20% piperidine in DMF to the resin.[\[11\]](#)[\[12\]](#) Alternatively, a solution of 20% pyrrolidine in DMF can be used.[\[13\]](#)[\[14\]](#)
 - Agitate the mixture at room temperature. The reaction typically involves two treatments: one for 1-5 minutes, followed by a second treatment for 15-20 minutes.
 - The progress of the deprotection can be monitored by UV spectroscopy, detecting the released dibenzofulvene-piperidine adduct.

- After completion, thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the byproducts.

Amino Acid Coupling

- Objective: To couple **Fmoc-1-pyrrolidine-3-carboxylic acid** to the newly exposed N-terminal amine of the resin-bound peptide.
- Methodology (using HBTU/HOBt activation):
 - In a separate vial, dissolve **Fmoc-1-pyrrolidine-3-carboxylic acid** (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
 - Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the mixture to activate the carboxylic acid. The solution will typically change color.
 - Immediately add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction vessel at room temperature for 1-2 hours.[12]
 - Monitor the reaction for completion using a qualitative test (e.g., Kaiser test) to detect any remaining free primary amines.
 - Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, followed by dichloromethane (DCM), and then DMF again.

Final Cleavage and Purification


- Objective: To cleave the completed peptide from the solid support and remove side-chain protecting groups.
- Methodology:
 - Wash the final peptide-resin with DCM and dry it under vacuum.
 - Prepare a cleavage cocktail. A common cocktail for Fmoc-SPPS is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[2]

- Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding it to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[\[12\]](#)
- Characterize the final product by mass spectrometry (e.g., ESI-MS) and NMR.[\[12\]](#)

Workflow Visualizations

Solid-Phase Peptide Synthesis (SPPS) Cycle


The following diagram illustrates the iterative cycle of incorporating an amino acid like **Fmoc-1-pyrrolidine-3-carboxylic acid** during SPPS.

[Click to download full resolution via product page](#)

Caption: Iterative workflow for Solid-Phase Peptide Synthesis (SPPS).

Fmoc Deprotection Mechanism

This diagram illustrates the base-catalyzed elimination mechanism for removing the Fmoc group.

[Click to download full resolution via product page](#)

Caption: Mechanism of Fmoc deprotection in peptide synthesis.[13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid | 193693-66-2 | Benchchem [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid | C20H19NO4 | CID 1512501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. (R)-1-Fmoc-3-pyrrolidinecarboxylic acid 95% | CAS: 193693-65-1 | AChemBlock [achemblock.com]
- 9. scbt.com [scbt.com]
- 10. clinivex.com [clinivex.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fmoc-1-pyrrolidine-3-carboxylic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1309130#fmoc-1-pyrrolidine-3-carboxylic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com